molecular formula C9H19NO B13168469 [1-(Aminomethyl)-3-methylcyclohexyl]methanol

[1-(Aminomethyl)-3-methylcyclohexyl]methanol

Cat. No.: B13168469
M. Wt: 157.25 g/mol
InChI Key: KSPXGMUPIDENPW-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-3-methylcyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO. It is a colorless liquid at room temperature and is soluble in water. This compound is known for its versatile chemical properties and is used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3-methylcyclohexyl]methanol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with formaldehyde. The reaction typically takes place in the presence of a catalyst such as acetic acid or sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: [1-(Aminomethyl)-3-methylcyclohexyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon. This process converts the compound into its corresponding amine or alcohol.

    Substitution: Substitution reactions involve replacing one functional group with another.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, [1-(Aminomethyl)-3-methylcyclohexyl]methanol is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating various derivatives and functionalized compounds .

Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it useful for probing biological mechanisms .

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for developing drugs targeting specific medical conditions .

Industry: Industrially, the compound is used in the production of dyes, coatings, and fragrances. Its chemical properties make it suitable for various formulations and applications .

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-3-methylcyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, altering the activity of enzymes or receptors and influencing biochemical pathways. This interaction can lead to various physiological effects, depending on the target and context .

Comparison with Similar Compounds

Uniqueness: [1-(Aminomethyl)-3-methylcyclohexyl]methanol is unique due to the presence of both the aminomethyl and hydroxyl groups on the cyclohexyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(aminomethyl)-3-methylcyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c1-8-3-2-4-9(5-8,6-10)7-11/h8,11H,2-7,10H2,1H3

InChI Key

KSPXGMUPIDENPW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CN)CO

Origin of Product

United States

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